molecular formula C12H16ClNO B8031406 1-(4-Chlorophenyl)-4-methoxypiperidine

1-(4-Chlorophenyl)-4-methoxypiperidine

Cat. No.: B8031406
M. Wt: 225.71 g/mol
InChI Key: KNUKICAEIDZTAK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-methoxypiperidine is a piperidine derivative featuring a 4-chlorophenyl group at the 1-position and a methoxy group at the 4-position. For instance, 1-(3-bromophenyl)-4-methoxypiperidine, a brominated analog, is synthesized via microwave-assisted methods with moderate yields (53%) , suggesting similar synthetic challenges for the chloro-substituted variant.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-15-12-6-8-14(9-7-12)11-4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUKICAEIDZTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogen-Substituted Piperidines

  • 1-(3-Bromophenyl)-4-methoxypiperidine: Structure: Differs by a 3-bromo substituent instead of 4-chloro. Synthesis: Microwave-assisted reaction with thionyl chloride and THF under N₂, yielding 53% crude product . Activity: Not explicitly reported, but brominated analogs often exhibit enhanced lipophilicity and altered receptor binding compared to chloro derivatives.
  • Otenabant Hydrochloride (PC-42724): Structure: Contains a 4-chlorophenyl group and a purine-piperidine core. Activity: Targets cannabinoid receptors, highlighting the role of chloroaryl groups in receptor affinity .

Table 1: Halogen-Substituted Piperidine Derivatives

Compound Substituent(s) Synthesis Yield Key Activity Reference
1-(3-Bromophenyl)-4-methoxypiperidine 3-Bromo, 4-methoxy 53% (crude) Not reported
Otenabant Hydrochloride 4-Chloro, purine-piperidine Not reported Cannabinoid receptor antagonist

Table 2: Substituent Effects on Bioactivity

Compound Substituent Position IC₅₀ (MCF-7 Cells) Key Finding Reference
(E)-1-(4-Chlorophenyl)chalcone 4-Chloro (para) 1,484.75 μg/mL Low cytotoxicity
(E)-1-(3-Bromophenyl)chalcone 3-Bromo (meta) 22.41 μg/mL High cytotoxicity
2,6-Bis(aryl)piperidinone 2 and 6 positions Not reported Enhanced antimalarial activity

Pharmacological Potential

  • CYP51 Enzyme Inhibitors: Pyridine-piperazine hybrids (UDO and UDD) inhibit CYP51 in Trypanosoma cruzi with efficacy comparable to posaconazole . Though structurally distinct (piperazine vs. piperidine), their chloroaryl groups highlight the importance of halogenation in enzyme targeting.

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